molecular formula C7H8ClN3O B8768684 2-Acetylamino-4-chloromethylpyrimidine

2-Acetylamino-4-chloromethylpyrimidine

Cat. No.: B8768684
M. Wt: 185.61 g/mol
InChI Key: AFYFMJPUDAXWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylamino-4-chloromethylpyrimidine is a pyrimidine derivative characterized by an acetylamino group at the 2-position and a chloromethyl substituent at the 4-position of the pyrimidine ring. Pyrimidine derivatives are critical intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors, antiviral agents, and antibacterial compounds . The chloromethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the acetylamino moiety may improve solubility and metabolic stability compared to unmodified amino groups .

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

N-[4-(chloromethyl)pyrimidin-2-yl]acetamide

InChI

InChI=1S/C7H8ClN3O/c1-5(12)10-7-9-3-2-6(4-8)11-7/h2-3H,4H2,1H3,(H,9,10,11,12)

InChI Key

AFYFMJPUDAXWDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=CC(=N1)CCl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Comparison and Key Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Reactivity Features
This compound Acetylamino (C2), Chloromethyl (C4) Not reported High electrophilicity at C4; potential for SN2 reactions
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline () Chloro (C4, C6), Aniline (C2) 245 (M+H)+ Dual chloro groups enhance cross-coupling reactivity; aniline supports Buchwald-Hartwig amination
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () Thioacetate (C2), Thietan-oxy (C4), Methyl (C6) ~300 (calculated) Thioether and ester groups improve solubility; thietan-oxy enhances conformational flexibility

Physicochemical and Pharmacological Profiles

  • Electrophilicity: The chloromethyl group in this compound is more reactive than the chloro groups in ’s compound, enabling faster alkylation or arylation reactions.
  • Solubility: The acetylamino group likely confers better aqueous solubility compared to ’s thioether-containing compound, which may exhibit higher lipophilicity due to the ethyl ester and thietan-oxy groups.
  • Applications: ’s compound is utilized in kinase inhibitor synthesis (e.g., EGFR inhibitors), leveraging its aniline moiety for coupling with boronic acids . this compound is hypothesized to serve as a precursor for prodrugs or covalent inhibitors targeting cysteine residues.

Analytical Data and Purification

Table 2: Analytical Comparison

Compound Name LCMS m/z [M+H]⁺ HPLC Retention Time Purification Method
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline 245 0.75 minutes HPLC (Condition SQD-FA05)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Not reported Not reported Column chromatography

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